N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide
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Overview
Description
N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole core. This intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. Finally, the phenoxyacetamide moiety is attached through a nucleophilic substitution reaction with phenoxyacetyl chloride .
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise in biological studies, particularly in the development of new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound has been shown to bind to GABA receptors, which are involved in the regulation of neuronal excitability. By modulating the activity of these receptors, the compound can exert anticonvulsant effects, making it a potential candidate for the treatment of epilepsy .
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-tert-butylbenzylidene)acetohydrazide: This compound also contains a benzothiazole ring and has shown similar anticonvulsant activity.
Morpholinylmercaptobenzothiazole: Another benzothiazole derivative with potential therapeutic applications, particularly in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H15ClN2O2S2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H15ClN2O2S2/c22-16-12-14(23-20(25)13-26-15-6-2-1-3-7-15)10-11-18(16)27-21-24-17-8-4-5-9-19(17)28-21/h1-12H,13H2,(H,23,25) |
InChI Key |
CJGFLNGHUJEYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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